molecular formula C26H25ClN4O2 B10990532 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10990532
M. Wt: 461.0 g/mol
InChI Key: ZEKUUWZMTRTFBB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperidine, pyrazolo, and pyridine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazolo[3,4-b]pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In the medical field, 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is explored for its potential therapeutic properties. Researchers are investigating its efficacy in treating certain diseases, its pharmacokinetics, and its safety profile.

Industry

Industrially, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone include other piperidine and pyrazolo[3,4-b]pyridine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone lies in its combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25ClN4O2

Molecular Weight

461.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C26H25ClN4O2/c1-17-23-21(16-22(18-6-4-3-5-7-18)28-24(23)30(2)29-17)25(32)31-14-12-26(33,13-15-31)19-8-10-20(27)11-9-19/h3-11,16,33H,12-15H2,1-2H3

InChI Key

ZEKUUWZMTRTFBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O)C

Origin of Product

United States

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